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Introduction

EACC, with the full chemical name ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-
carbonyl)carbamate, is a small molecule that has been identified as a potent and reversible
inhibitor of autophagy.[1][2] Its mechanism of action involves the specific disruption of the
fusion between autophagosomes and lysosomes, a critical step in the autophagic flux.[1] This
is achieved by selectively inhibiting the translocation of the autophagosome-specific SNARE
protein Syntaxin 17 (Stx17).[1] Unlike many other autophagy inhibitors that affect lysosomal
function, EACC does not appear to alter lysosomal properties or the endo-lysosomal pathway,
making it a valuable tool for the specific investigation of the late stages of autophagy.[1]

This technical guide provides a comprehensive overview of the chemical properties, structure,
and biological activity of EACC, intended for researchers, scientists, and professionals in the
field of drug development.

Chemical Properties and Structure
Chemical Identifiers and Structure

The chemical structure of EACC is characterized by a central thiophene ring linked to a 5-
nitrothiophene-2-carboxamide group and an ethyl carbamate moiety.
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e IUPAC Name: ethyl N-[2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-
carbonyl]carbamate[3]

e CAS Number: 864941-31-1[3]
e Molecular Formula: C13H11N306S2[3]
e SMILES: CCOC(=0)NC(=0)C1=C(SC=C1)NC(=0)C2=CC=C(S2)--INVALID-LINK--[O-][3]

Physicochemical Properties

A summary of the key physicochemical properties of EACC is presented in the table below.
While experimental data for properties such as melting point, boiling point, and pKa are not
readily available in the reviewed literature, computed values provide useful estimates.

Property Value Source
Molecular Weight 369.37 g/mol [3]
XLogP3 3.3 [3]
Hydrogen Bond Donor Count 2 [3]
Hydrogen Bond Acceptor

C);untg p 8 3]
Rotatable Bond Count 6 [3]
Exact Mass 369.008927 g/mol [3]

B In DMSO: 16.88 mg/mL (45.70
Solubility ) [4]
mM) (ultrasonic)

Biological Activity and Signaling Pathway

EACC's primary biological activity is the inhibition of autophagy at the final stage of
autophagosome-lysosome fusion.[1] This process is crucial for the degradation of cellular
components and the recycling of nutrients.

Mechanism of Action
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EACC specifically targets the translocation of Syntaxin 17 (Stx17) to completed
autophagosomes.[1] Stx17 is a key SNARE protein that, once localized to the autophagosomal
membrane, facilitates the fusion with lysosomes by forming a complex with other SNARES,
namely SNAP29 and the lysosomal VAMPS8.[1] By preventing Stx17 from reaching the
autophagosome, EACC effectively renders the autophagosomes "fusion-incompetent”.[1] This
leads to an accumulation of autophagosomes within the cell, a hallmark of blocked autophagic
flux.[1]

Signaling Pathway

The signaling pathway affected by EACC is the final step of the autophagy cascade. The
following diagram illustrates the logical relationship of EACC's intervention in this process.

Autophagy Pathway

Autophagosome > Stx17 Translocation > SNARE Complex Formation Autophagosome-Lysosome .
to Autophagosome (Stx17, SNAP29, VAMP8) Fusion Degradation of Cargo

Click to download full resolution via product page
Caption: EACC inhibits autophagy by blocking Stx17 translocation.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to
characterize the effects of EACC on autophagy.

Cell Viability Assay (MTT Assay)

This protocol is a general method to assess the cytotoxicity of EACC.

Workflow:
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Caption: Workflow for assessing cell viability using the MTT assay.
Methodology:

Cell Seeding: Seed cells (e.g., HelLa) in a 96-well plate at a density of 5,000-10,000 cells per
well and allow them to adhere overnight.

Treatment: Prepare serial dilutions of EACC in the appropriate cell culture medium. Remove
the old medium from the wells and add 100 pL of the EACC-containing medium to each well.
Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at
37°C in a humidified incubator with 5% COs-.

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) in sterile PBS. Add 10 pL of the MTT stock solution to each
well.

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to
reduce the MTT to purple formazan crystals.

Solubilization: Carefully remove the medium and add 100 pL of a solubilization solution (e.g.,
DMSO or a solution of 10% SDS in 0.01 M HCI) to each well to dissolve the formazan
crystals.

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a
microplate reader. The absorbance is directly proportional to the number of viable cells.

Immunoblotting for LC3-II

This protocol is used to monitor the accumulation of autophagosomes by detecting the lipidated
form of LC3 (LC3-Il).

Workflow:
Caption: Workflow for immunoblotting of LC3-I1.

Methodology:
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Cell Treatment: Plate cells and treat with EACC at the desired concentration and for the
desired time. To assess autophagic flux, include control groups treated with a lysosomal
inhibitor like Bafilomycin A1l (100 nM) alone or in combination with EACC for the last 2-4
hours of the experiment.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli
sample buffer. Separate the proteins on a 12-15% SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in
Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (to detect
both LC3-I and LC3-Il) overnight at 4°C. Also, probe for a loading control like B-actin or
GAPDH.

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an
HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes,
detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system. An increase in the LC3-1l band intensity upon EACC treatment indicates an
accumulation of autophagosomes.[5][6][7]

Co-Immunoprecipitation of Stx17 and VAMPS8

This protocol is designed to investigate the effect of EACC on the interaction between Stx17
and its binding partner VAMP8.[1]

Workflow:

Caption: Workflow for co-immunoprecipitation of Stx17 and VAMPS.
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Methodology:

o Cell Transfection and Treatment: Co-transfect cells (e.g., HEK293T) with expression vectors
for tagged versions of Stx17 (e.g., FLAG-Stx17) and VAMPS8 (e.g., GFP-VAMPS). After 24-48
hours, treat the cells with EACC or a vehicle control.

e Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton
X-100 or NP-40) with protease inhibitors.

» Pre-clearing: Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant by
incubating with Protein A/G agarose/magnetic beads for 30-60 minutes at 4°C.

e Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the tag of the
"bait" protein (e.g., anti-FLAG antibody for FLAG-Stx17) overnight at 4°C with gentle rotation.

o Complex Pull-down: Add fresh Protein A/G beads to the lysate-antibody mixture and
incubate for another 2-4 hours at 4°C to capture the immune complexes.

» Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to
remove non-specifically bound proteins.

e Elution and Analysis: Elute the bound proteins from the beads by boiling in Laemmli sample
buffer. Analyze the eluates by immunoblotting using an antibody against the "prey" protein
(e.g., anti-GFP antibody for GFP-VAMP8). A decrease in the amount of co-precipitated
VAMPS8 in EACC-treated samples would indicate that EACC disrupts the Stx17-VAMPS8
interaction.[1][8][9][10][11]

Synthesis

A detailed, step-by-step synthesis protocol for EACC is not publicly available in the reviewed
scientific literature. However, based on the synthesis of structurally similar thiophene
carboxamide derivatives, a plausible synthetic route can be proposed. The synthesis would
likely involve the coupling of a 2-aminothiophene-3-carboxylate derivative with a 5-
nitrothiophene-2-carbonyl chloride, followed by modification of the carboxylate group to the
ethyl carbamate. The synthesis of related thiophene compounds often involves the Gewald
reaction or similar multicomponent reactions to form the substituted thiophene ring.[12][13]
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Conclusion

EACC is a valuable research tool for the specific inhibition of the late stages of autophagy. Its
well-defined mechanism of action, targeting the translocation of Stx17, allows for the precise
dissection of the molecular machinery governing autophagosome-lysosome fusion. The
experimental protocols outlined in this guide provide a framework for investigating the cellular
effects of EACC and for its potential application in studies related to diseases where autophagy
is dysregulated, such as cancer and neurodegenerative disorders. Further research is
warranted to fully elucidate its therapeutic potential and to develop detailed synthetic
procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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